ethyl 4-(2-{2-oxo-5-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-1-yl}acetamido)benzoate
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Overview
Description
Ethyl 4-(2-{2-oxo-5-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-1-yl}acetamido)benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazine ring, an oxadiazole ring, and a dihydropyridine ring, making it an interesting subject for research in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-{2-oxo-5-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-1-yl}acetamido)benzoate typically involves multiple steps, including cyclization, condensation, and substitution reactions. The preparation often starts with the formation of the pyrazine and oxadiazole rings, followed by their integration into the dihydropyridine structure. Common reagents used in these reactions include acyl bromides, propargylamines, and various catalysts such as cesium carbonate in dimethyl sulfoxide (DMSO) .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-{2-oxo-5-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-1-yl}acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Ethyl 4-(2-{2-oxo-5-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-1-yl}acetamido)benzoate has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in drug discovery and development.
Mechanism of Action
The mechanism of action of ethyl 4-(2-{2-oxo-5-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-1-yl}acetamido)benzoate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, such as inhibition of microbial growth or reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-oxo-3-(pyrazin-2-yl)propanoate: This compound shares the pyrazine ring but lacks the oxadiazole and dihydropyridine rings.
Pyrrolopyrazine derivatives: These compounds contain a pyrrole ring fused with a pyrazine ring and exhibit various biological activities.
Uniqueness
Ethyl 4-(2-{2-oxo-5-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-1-yl}acetamido)benzoate is unique due to its combination of pyrazine, oxadiazole, and dihydropyridine rings. This structural complexity provides it with a diverse range of chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
ethyl 4-[[2-[2-oxo-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N6O5/c1-2-32-22(31)14-3-6-16(7-4-14)25-18(29)13-28-12-15(5-8-19(28)30)21-26-20(27-33-21)17-11-23-9-10-24-17/h3-12H,2,13H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWBPIRJMMWUHEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N6O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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